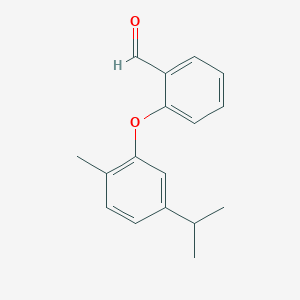

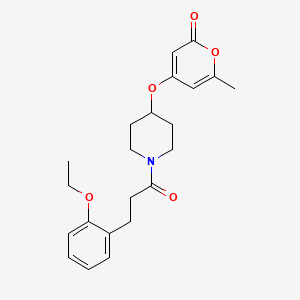

![molecular formula C10H18N2O B2632542 8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime CAS No. 91087-25-1](/img/structure/B2632542.png)

8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime

概要

説明

The molecule “8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime” is a complex organic compound . It contains a total of 32 bonds, including 14 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond . The molecule also features 1 five-membered ring, 1 six-membered ring, and 1 seven-membered ring . It includes 1 oxime (aliphatic), 1 tertiary amine (aliphatic), and 1 hydroxyl group .

Synthesis Analysis

The synthesis of this compound and similar structures has been a topic of research, particularly due to their relevance in the synthesis of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research has focused on the preparation of this basic structure in a stereoselective manner .Molecular Structure Analysis

The molecular structure of this compound is complex. It has a monoclinic crystal structure with a P 2 1 / c space group . The unit cell parameters are a = 6.2427(16) Å, b = 9.553(2) Å, c = 16.932(4) Å, β = 100.094(7)° .Physical And Chemical Properties Analysis

The compound has a molecular formula of C10H18N2O . It has a density of 1.0±0.1 g/cm3, a boiling point of 266.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . The compound also has an enthalpy of vaporization of 58.6±6.0 kJ/mol and a flash point of 89.7±14.5 °C .科学的研究の応用

- The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, a family of compounds with diverse biological activities. Researchers have focused on stereoselective methods to construct this scaffold, enabling the synthesis of tropane alkaloids . These alkaloids exhibit pharmacological properties, making them relevant in drug discovery and development.

- A water-soluble Pd(II) complex of N′-(pyridin-2-yl)propane-1,3-diamine modified β-cyclodextrin (Pd(II)@PyPDA:β-CD) was synthesized. This complex, characterized by various spectroscopic techniques, serves as a homogeneous, eco-friendly, and reusable catalyst under mild conditions . Its applications extend to catalysis and green chemistry.

- Novel 8-azabicyclo[3.2.1]octan-3-isoxazole oxime derivatives were designed and synthesized. These compounds, derived from 5-HT3 receptor antagonists, were evaluated for their nematicidal activity against pinewood nematodes and root-knot nematodes . This research contributes to pest control and agriculture.

- Researchers achieved asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium(II) complex/chiral Lewis acid binary system. The resulting optically active 8-oxabicyclo[3.2.1]octanes have potential applications in medicinal chemistry and materials science .

- Modification of reaction conditions led to the synthesis of bis-aldol products from 8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one (TBON) in good yield and high selectivity. These derivatives have implications in organic synthesis and structural diversity .

- Crystallographic studies have provided insights into the structure of 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate (C19H27NO3). Understanding its conformation and interactions aids in predicting its behavior and potential applications .

Tropane Alkaloid Synthesis

Water-Soluble Palladium Complex

Nematicidal Activity

Asymmetric 1,3-Dipolar Cycloadditions

Synthesis of 8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-yl Derivatives

Crystal Structure Studies

将来の方向性

特性

IUPAC Name |

N-(8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-7(2)12-9-3-4-10(12)6-8(5-9)11-13/h7,9-10,13H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMUUQYWNLUFTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2CCC1CC(=NO)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

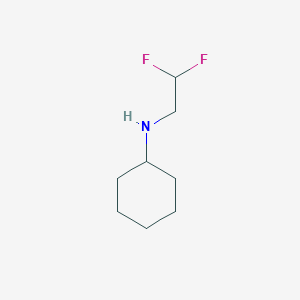

![5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2632460.png)

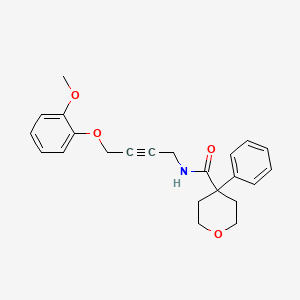

![4-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-6-methyl-1lambda4,4-thiazepan-1-one](/img/structure/B2632461.png)

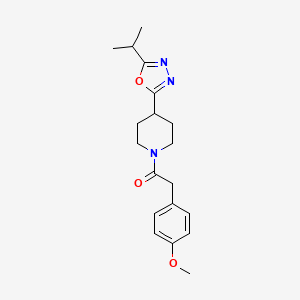

![6-methyl-N-[3-(methylthio)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2632465.png)

![(2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2632467.png)

![Methyl 1-(4-chlorophenyl)-4-[(4-methylbenzyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2632471.png)

![4-[(cyclopropylcarbonyl)amino]-N-(2-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2632477.png)